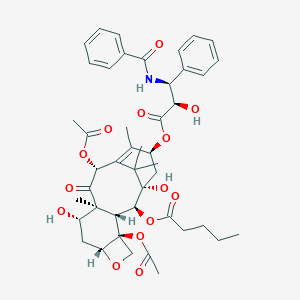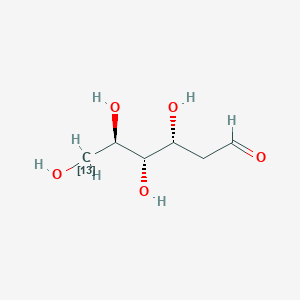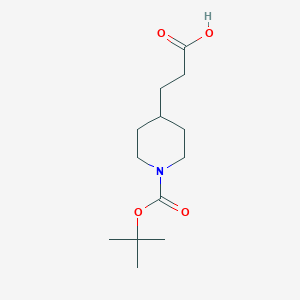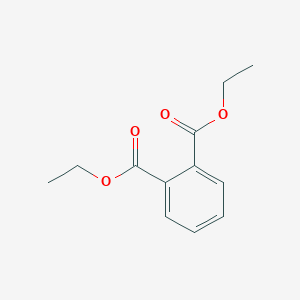
4,5-Dichlorocatechol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4,5-Dichlorocatechol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its role in the biodegradation of chlorinated aromatic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 4,5-Dichlorocatechol is the broad-spectrum chlorocatechol 1,2-dioxygenase enzyme . This enzyme is found in various bacterial strains such as Pseudomonas chlororaphis RW71 , Pseudomonas putida AC27 , and Acidovorax sp. strain PS14 . The enzyme plays a crucial role in the degradation of chlorocatechols, which are intermediates in the degradation of various aromatic compounds .
Mode of Action
This compound interacts with its target enzyme, the chlorocatechol 1,2-dioxygenase, by serving as a substrate . The enzyme catalyzes the incorporation of molecular oxygen into this compound, leading to the cleavage of the aromatic ring . This interaction results in the conversion of this compound into a less complex compound that can be further metabolized by the bacteria .
Biochemical Pathways
The biochemical pathway affected by this compound involves the degradation of chlorinated aromatic compounds . The compound is initially transformed by the action of the chlorocatechol 1,2-dioxygenase, resulting in the formation of intermediates such as 4,5-Dichloro-1,2-benzoquinone . These intermediates are then further metabolized through a series of enzymatic reactions, leading to the formation of simpler compounds like β-ketoadipic acid . These simpler compounds can then enter the tricarboxylic acid (TCA) cycle for further metabolism .
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods . This suggests that it may have certain properties, such as polarity and solubility, that could influence its bioavailability and pharmacokinetics.
Result of Action
The action of this compound results in the breakdown of complex chlorinated aromatic compounds into simpler compounds that can be further metabolized by the bacteria . This process is crucial for the biodegradation of environmental pollutants, particularly those containing chlorinated aromatic structures .
Biochemische Analyse
Biochemical Properties
4,5-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . The Ki values for this compound are 30 nM for the dioxygenase of the Chlorobenzoate-degrading strain Pseudomonas putida AC27 and 4 nM for the dioxygenase of Acidovorax sp. strain PS14 .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for certain enzymes, such as the chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . This enzyme catalyzes the cleavage of the catechol ring, a key step in the degradation of chlorinated aromatic compounds .
Metabolic Pathways
This compound is involved in the degradation pathway of 1,2-dichlorobenzene, a common environmental pollutant .
Subcellular Localization
As a small, hydrophilic molecule, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dichlorocatechol can be synthesized through several methods. One common approach involves the chlorination of catechol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to catechol.
Substitution: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces dichloroquinones.
Reduction: Yields catechol.
Substitution: Results in various substituted catechols depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorocatechol: Similar structure but with only one chlorine atom.
3,5-Dichlorocatechol: Chlorine atoms are positioned differently on the benzene ring.
Tetrachlorocatechol: Contains four chlorine atoms.
Uniqueness
4,5-Dichlorocatechol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This positioning can affect its interaction with enzymes and other biological molecules, making it distinct from other chlorinated catechols.
Eigenschaften
IUPAC Name |
4,5-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCHWUWBKYGKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022207 | |
| Record name | 4,5-Dichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3428-24-8 | |
| Record name | 4,5-Dichlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3428-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003428248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DICHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGN07HXZ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 4,5-dichlorocatechol?
A1: this compound is a significant environmental contaminant often found in pulp mill wastewater due to the use of chlorine in bleaching processes []. Its presence in the environment, particularly in water bodies, raises concerns about its potential toxicity to aquatic life and its contribution to overall water pollution.
Q2: How does the structure of this compound relate to its biodegradability?
A2: The presence of chlorine atoms in the 4 and 5 positions of the catechol ring influences this compound's biodegradability. Studies show that while some microbial communities can dechlorinate it [, , ], the process is often slow and highly specific. For instance, a study showed that an anaerobic enrichment culture effectively removed chlorophenols but exhibited no activity against this compound []. This suggests that the specific arrangement of chlorine atoms might hinder its recognition and breakdown by certain microbial enzymes.
Q3: Can this compound be biotransformed in the environment?
A3: Yes, this compound can undergo biotransformation in soil. Research indicates that microorganisms play an active role in its depletion. A study simulating land-spreading of sludges containing this compound showed its gradual disappearance over time []. Additionally, O-methylation of its structural analog, 4,5-dichloroguaiacol, was observed in soil, indicating the potential for similar transformations of this compound [, ].
Q4: How is this compound produced during industrial processes?
A4: this compound is a byproduct of chlorine bleaching in the pulp and paper industry []. During the bleaching process, chlorine reacts with lignin in wood pulp, leading to the formation of various chlorinated organic compounds, including this compound.
Q5: Can white rot fungi degrade this compound?
A5: Yes, white rot fungi have shown the ability to degrade this compound. A study using Phanerochaete sordida YK-624 demonstrated the fungus's capability to break down a mixture of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, with this compound identified as a metabolite of 2,3,7,8-tetrachlorodibenzo-p-dioxin degradation []. This highlights the potential of using white rot fungi in bioremediation strategies for environments contaminated with this compound and related compounds.
Q6: How is this compound formed during the biodegradation of other chlorinated compounds?
A6: this compound can be formed as an intermediate metabolite during the biodegradation of more complex chlorinated compounds. For example, the white rot fungus Phanerochaete chrysosporium degrades 3,4-dichlorophenol via a pathway that involves the formation of this compound [, ]. Similarly, in the breakdown of 2,3,7,8-tetrachlorodibenzo-p-dioxin by Phanerochaete sordida YK-624, this compound was identified as a key metabolite []. This suggests that the degradation of complex chlorinated pollutants often proceeds through a series of steps, with this compound as a potential intermediate.
Q7: How is this compound metabolized by bacteria?
A7: Some bacteria, like Acinetobacter junii 5ga, can metabolize specific chlorinated guaiacols, including 4,5-dichloroguaiacol, by O-demethylation, resulting in the formation of this compound []. This suggests that bacterial degradation pathways might involve the removal of methyl groups from chlorinated guaiacols, leading to the accumulation of this compound as a metabolic intermediate.
Q8: What enzymes are involved in the bacterial degradation of this compound?
A8: While specific enzymes involved in this compound degradation by bacteria like Acinetobacter junii 5ga are not explicitly mentioned in the provided research [], it is likely that enzymes like monooxygenases or dioxygenases play a role in its breakdown. These enzymes are commonly involved in the microbial degradation of aromatic compounds. Further research is needed to fully elucidate the enzymatic mechanisms involved in this compound degradation.
Q9: How does the chlorine substitution pattern affect the degradation of chlorocatechols?
A9: The position of chlorine substituents significantly impacts the biodegradation of chlorocatechols. Studies show that anaerobic bacteria exhibit a high degree of specificity in dechlorinating chlorocatechols []. For instance, 3,5-dichlorocatechol, this compound, 3,4,5-trichlorocatechol, and tetrachlorocatechol were dechlorinated, while other congeners were not []. This suggests that the arrangement of chlorine atoms on the catechol ring plays a crucial role in the substrate specificity of dechlorinating enzymes.
Q10: How is this compound analyzed in environmental samples?
A10: Several analytical methods are used to quantify this compound in environmental samples. One common approach is solid-phase extraction (SPE) followed by gas chromatography coupled with electron capture detection (GC/ECD) []. This method allows for the separation and sensitive detection of this compound and other chlorinated phenolic compounds in complex matrices. Additionally, high-performance liquid chromatography (HPLC) is also utilized for the determination of this compound, particularly in urine samples for biological monitoring [].
Q11: What is the role of catechol 1,2-dioxygenase in the context of this compound?
A11: Catechol 1,2-dioxygenase is a key enzyme in the microbial degradation of aromatic compounds, including catechols. While its specific activity on this compound is not detailed in the provided research [], studies indicate its potential role in the breakdown of structurally similar chlorocatechols. Understanding the interaction of catechol 1,2-dioxygenase with this compound could provide valuable insights into its biodegradation pathway.
Q12: How can the catalytic properties of enzymes be modified to enhance this compound degradation?
A12: Protein engineering techniques allow for the modification of enzyme active sites to alter their substrate specificity and catalytic efficiency. A study highlighted the possibility of tailoring the catalytic pocket of catechol 1,2-dioxygenase to favor the degradation of chlorinated catechols, including this compound []. This approach holds promise for developing biocatalysts with improved activity against this compound, facilitating its bioremediation.
Q13: What are the challenges in developing efficient bioremediation strategies for this compound?
A13: Developing efficient bioremediation strategies for this compound faces several challenges. The high specificity of degrading enzymes, the potential toxicity of this compound to some microbial communities, and the complexity of environmental matrices require careful consideration. Research focusing on identifying and cultivating microbial consortia with high tolerance and degradation capacity for this compound, along with optimizing environmental conditions to enhance biodegradation, is crucial for successful implementation.
Q14: What is the aqueous solubility of this compound and its environmental implications?
A15: The aqueous solubility of this compound, a crucial factor influencing its fate and transport in the environment, was determined to be relatively high at 25°C []. This suggests that it can readily dissolve in water, potentially contaminating water sources and posing risks to aquatic organisms.
Q15: How does this compound behave during positive ion electrospray ionization mass spectrometry?
A16: During positive ion electrospray ionization mass spectrometry, this compound exhibits susceptibility to in-source oxidation []. This oxidation can significantly impact its detection and analysis, leading to the formation of various oxidized species and potentially affecting the accuracy of quantitative measurements. Understanding this behavior is essential for developing reliable analytical methods for this compound using mass spectrometry techniques.
Q16: What is known about the toxicity of this compound to human health?
A17: While specific studies on the direct toxicity of this compound to humans are limited, research on structurally similar chlorinated catechols suggests potential health risks. For example, tetrachlorocatechol, another chlorinated derivative of catechol, has been shown to induce cytotoxicity and DNA damage in human breast cancer cells []. This highlights the need for further investigations into the potential adverse health effects of this compound and its mechanisms of action.
Q17: What is the role of this compound in the pathogenesis of entomopathogenic fungi?
A18: Recent research has revealed a potential role for this compound in the pathogenesis of entomopathogenic fungi like Cordyceps militaris []. The study demonstrated that the addition of this compound, an inhibitor of catechol 1,2-dioxygenase, significantly hampered the growth of C. militaris in silkworm larvae []. This suggests that this compound, or its metabolic pathway involving catechol 1,2-dioxygenase, could be a potential target for controlling the growth and virulence of entomopathogenic fungi.
Q18: What are the implications of this compound being a metabolite of o-dichlorobenzene in humans?
A19: Studies have identified this compound as a urinary metabolite of o-dichlorobenzene exposure in humans [, , ]. This finding has significant implications for biological monitoring of occupational exposure to o-dichlorobenzene. Measuring urinary this compound levels can serve as a valuable biomarker to assess exposure levels and potential health risks associated with o-dichlorobenzene in occupational settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)



